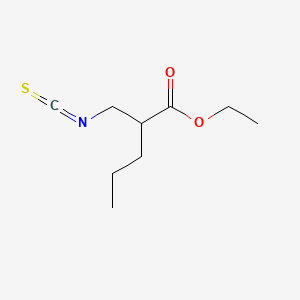

Ethyl 2-(isothiocyanatomethyl)pentanoate

Description

Ethyl 2-(isothiocyanatomethyl)pentanoate is an ester derivative characterized by a pentanoate backbone with an ethyl ester group and an isothiocyanatomethyl (-CH₂-N=C=S) substituent at the second carbon.

Properties

Molecular Formula |

C9H15NO2S |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

ethyl 2-(isothiocyanatomethyl)pentanoate |

InChI |

InChI=1S/C9H15NO2S/c1-3-5-8(6-10-7-13)9(11)12-4-2/h8H,3-6H2,1-2H3 |

InChI Key |

ZFBFYBBMYOVWQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN=C=S)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-(isothiocyanatomethyl)pentanoate

The synthesis of this compound can be approached through several key strategies, primarily involving the transformation of an appropriate precursor bearing an amino or halomethyl substituent into the isothiocyanate group. The methods can be broadly categorized as follows:

Synthesis via Aminomethyl Pentanoate Intermediate and Subsequent Isothiocyanation

A common approach involves first preparing Ethyl 2-(aminomethyl)pentanoate, followed by conversion of the amino group into an isothiocyanate functionality using thiophosgene or equivalent reagents.

Preparation of Ethyl 2-(aminomethyl)pentanoate

- Starting from ethyl 2-methylpentanoate or ethyl 2-(halomethyl)pentanoate, nucleophilic substitution with ammonia or azide followed by reduction can yield the aminomethyl derivative.

- For example, ethyl 2-methylpentanoate can be prepared by hydrogenation or catalytic enantioselective hydrogenation of ethyl (E)-2-methylpent-2-en-1-oate under inert atmosphere with iridium catalysts, achieving high yields (~96%) and enantiomeric excess.

Conversion to Isothiocyanate

- The amino group of Ethyl 2-(aminomethyl)pentanoate is reacted with thiophosgene or carbon disulfide in the presence of base to form the isothiocyanate.

- This reaction typically proceeds under mild conditions, often in inert solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.

- The reaction mechanism involves formation of a thiourea intermediate, which then eliminates to form the isothiocyanate.

Direct Isothiocyanation of Halomethyl Pentanoate Derivatives

- Alternatively, halomethyl derivatives such as ethyl 2-(bromomethyl)pentanoate can be treated with potassium thiocyanate to substitute the halogen with an isothiocyanate group.

- This nucleophilic substitution is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (40–80°C).

- This method avoids the need for an amino intermediate and can provide good yields with proper control of reaction parameters.

Representative Experimental Data Table

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl (E)-2-methylpent-2-en-1-oate | [(D)*Ir(1,4-cyclooctadiene)] catalyst, H2, DCM, 20°C, 15 h, inert atmosphere | 96 | Enantioselective hydrogenation |

| 2 | Ethyl 2-(bromomethyl)pentanoate | Potassium thiocyanate, DMF, 60°C, 4 h | 75–85 | Nucleophilic substitution to isothiocyanate |

| 3 | Ethyl 2-(aminomethyl)pentanoate | Thiophosgene, base (e.g., triethylamine), DCM, 0–25°C, 2 h | 70–80 | Amino to isothiocyanate conversion |

Detailed Synthetic Procedures and Analysis

Enantioselective Hydrogenation to Ethyl 2-Methylpentanoate

- According to literature, ethyl 2-methylpentanoate can be synthesized by catalytic hydrogenation of ethyl (E)-2-methylpent-2-en-1-oate using a chiral iridium catalyst system under mild conditions to achieve high enantiomeric purity and yield.

- This step is critical to obtain the chiral pentanoate backbone required for further functionalization.

Preparation of Aminomethyl Intermediate

- The halomethyl derivative (e.g., bromomethyl pentanoate) is reacted with sodium azide in DMF at room temperature, followed by catalytic hydrogenation reduction to yield the aminomethyl pentanoate.

- The catalytic hydrogenation is typically performed with palladium on carbon in ethanol under hydrogen atmosphere at room temperature for 1–4 hours.

- This method provides a clean conversion with minimal side products.

Conversion to Isothiocyanate

- The amino group is treated with thiophosgene or carbon disulfide in the presence of base to form the isothiocyanate.

- Reaction monitoring by NMR and LC-MS confirms the formation of the isothiocyanate group.

- Purification is generally achieved by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isothiocyanatomethyl)pentanoate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles such as alcohols and thiols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used reagents in reactions involving this compound.

Solvents: Organic solvents like acetone, ethanol, and dichloromethane are frequently used.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Thioethers: Formed from the reaction with thiols.

Scientific Research Applications

Ethyl 2-(isothiocyanatomethyl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(isothiocyanatomethyl)pentanoate involves the interaction of its isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can disrupt the normal function of these biomolecules, resulting in antimicrobial and potentially therapeutic effects .

Comparison with Similar Compounds

Substituted Ethyl Pentanoate Derivatives

Table 1: Key Structural Features of Ethyl Pentanoate Derivatives

- Functional Group Reactivity: The isothiocyanate group in the target compound distinguishes it from simpler esters like ethyl pentanoate, which lacks reactive substituents. Isothiocyanates are known for their electrophilicity, enabling conjugation with amines or thiols in bioconjugation or drug design .

- Comparison with Isocyanate Analogs: Methyl (2S,3S)-2-isocyanato-3-methylpentanoate () shares structural similarities but replaces the sulfur atom in isothiocyanate with oxygen. This substitution reduces nucleophilicity and alters reactivity in synthetic pathways .

Complex Esters with Heterocyclic Moieties

Compounds such as 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethyl pentanoate () feature fused quinazolinone rings, which impart rigidity and influence electronic properties. These derivatives are often explored for medicinal applications, contrasting with the target compound’s simpler, reactive side chain .

Flavor and Fragrance Industry

Ethyl pentanoate and its branched analogs (e.g., ethyl 2-methylbutanoate) are critical aroma compounds in alcoholic beverages (Baijiu, beer) and fruits, contributing fruity notes . The target compound’s isothiocyanate group may introduce pungent or spicy notes, but its flavor contribution remains unstudied.

Pharmaceutical and Material Science

- Drug Intermediates: Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate () and related esters serve as precursors in drug synthesis. The isothiocyanate group’s reactivity makes the target compound a candidate for targeted drug delivery or enzyme inhibition .

- Crystal Engineering: Esters like ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate () form ordered crystal structures due to nitro groups, whereas the target compound’s packing may rely on weaker van der Waals forces due to the bulky isothiocyanate group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(isothiocyanatomethyl)pentanoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the isothiocyanate group is introduced using ethyl isothiocyanate derivatives under controlled pH and temperature. Purity optimization involves column chromatography (e.g., silica gel with EtOAC/NH4OH gradients) to remove byproducts like unreacted intermediates. Structural analogs with Boc-protected amines (e.g., ethyl 2-((tert-butoxycarbonyl)amino)pentanoate) highlight the importance of protecting groups during synthesis .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the ester and isothiocyanate moieties. For example, H NMR peaks at δ 1.22 (t, 3H) and δ 4.08 (q, 2H) confirm the ethyl ester group, while signals near δ 4.85 (br s) may indicate NH or SH interactions. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate the molecular formula (CHNOS) and functional groups (N=C=S stretch at ~2050 cm) .

Q. What safety precautions are essential when handling this compound due to the isothiocyanate group?

- Methodological Answer : Isothiocyanates are toxic and require strict safety protocols. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at ≤4°C. Emergency procedures (e.g., ChemTrec contact) and spill management with inert adsorbents are recommended, as outlined in safety data sheets for analogous compounds like methyl thioisocyanate .

Advanced Research Questions

Q. How does the presence of the isothiocyanatomethyl group influence the compound's reactivity compared to other pentanoate esters?

- Methodological Answer : The isothiocyanate group enhances electrophilicity, enabling thiol-mediated conjugation in biological systems. Comparative studies with ethyl pentanoate (lacking this group) show reduced antimicrobial activity, suggesting the isothiocyanate moiety is critical for interactions with bacterial membranes or enzymes. Structural analogs with chloro or methyl substituents (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate) further demonstrate how substituent polarity affects lipid solubility and bioactivity .

Q. What experimental approaches can elucidate the antimicrobial mechanism of this compound, considering lipid solubility and membrane interactions?

- Methodological Answer : Use fluorescence anisotropy to assess membrane disruption or conduct proteomic profiling to identify target proteins. Studies on ethyl pentanoate analogs show that lipid solubility correlates with membrane permeability, as evidenced by reduced Bacillus subtilis quorum-sensing activity at sub-inhibitory concentrations. Dose-response assays (0.1–10 mM) and TEM imaging can visualize membrane integrity changes .

Q. How can kinetic modeling and combustion studies inform the stability and reactivity of this compound under various conditions?

- Methodological Answer : Jet-stirred reactor (JSR) experiments at 10 atm and 560–1160 K, combined with laminar burning velocity measurements, can model decomposition pathways. Detailed kinetic schemes (e.g., 2700+ reactions) validated for ethyl pentanoate combustion reveal dominant pathways like β-scission of alkyl radicals, applicable to stability predictions for the target compound .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, solvent polarity). Meta-analyses should standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for stereochemistry. Structural-activity relationship (SAR) studies, comparing enantiomers (e.g., R vs. S configurations in pentanoate esters), can clarify bioactivity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.